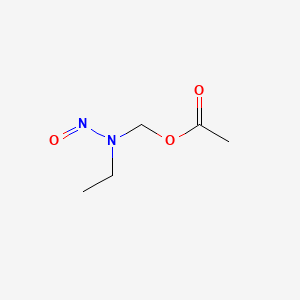

N-Ethyl-N-(acetoxymethyl)nitrosamine

Description

Properties

CAS No. |

65986-80-3 |

|---|---|

Molecular Formula |

C5H10N2O3 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

[ethyl(nitroso)amino]methyl acetate |

InChI |

InChI=1S/C5H10N2O3/c1-3-7(6-9)4-10-5(2)8/h3-4H2,1-2H3 |

InChI Key |

MMAVGZKLTAOVSO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(COC(=O)C)N=O |

Origin of Product |

United States |

Biological Activity

N-Ethyl-N-(acetoxymethyl)nitrosamine (EAMN) is a member of the N-nitrosamine family, which are well-documented for their carcinogenic properties. This article delves into the biological activity of EAMN, focusing on its metabolic activation, DNA interactions, and associated carcinogenicity based on diverse research findings.

Metabolic Activation

The biological activity of EAMN is primarily mediated through metabolic activation. Upon administration, EAMN undergoes biotransformation, predominantly via cytochrome P450 enzymes. This metabolic process generates reactive intermediates that can interact with cellular macromolecules, particularly DNA. The electrophilic nature of these metabolites facilitates the formation of DNA adducts, which are critical in understanding the compound's carcinogenic potential.

Key Findings on Metabolic Pathways

- DNA Adduct Formation : Studies have shown that EAMN leads to the formation of various ethyl DNA adducts, notably N7-Et-Guanine and O6-Et-Guanine, which are indicative of mutagenic activity .

- Comparative Analysis : In experiments involving F-344 rats, EAMN exhibited a higher incidence of subcutaneous tumors compared to other N-alkyl nitrosamines, suggesting a strong local carcinogenic effect .

Carcinogenicity Studies

EAMN has been subjected to multiple carcinogenicity assessments. These studies typically involve administering the compound to laboratory animals and observing tumor formation over time.

Case Studies and Experimental Data

- Subcutaneous Tumor Induction : In a study where F-344 rats received weekly subcutaneous injections of EAMN (10 x 5 mg), a significant number developed tumors at the injection site. Histological examination revealed that most tumors were malignant fibrous histiocytomas .

- Lung and Thyroid Tumors : The same study noted that lung and thyroid tumors were also prevalent in treated rats, with the incidence being highest in those administered EAMN compared to other alkyl derivatives .

- Comparative Carcinogenicity : A comparative analysis indicated that EAMN had a greater carcinogenic effect than its methyl counterpart (N-methyl-N-(acetoxymethyl)nitrosamine), highlighting the influence of alkyl chain length on biological activity .

The mechanisms through which EAMN exerts its biological effects involve several pathways:

- DNA Alkylation : The formation of DNA adducts through alkylation is a primary mechanism leading to mutations and subsequent tumorigenesis. The persistence of these adducts can disrupt normal cellular processes and promote oncogenesis .

- Mutagenicity Profiles : EAMN has demonstrated mutagenic activity across various bacterial strains in assays designed to evaluate DNA damage. This reinforces its classification as a potent mutagen .

Data Summary Table

Chemical Reactions Analysis

Hydrolysis and Decomposition

EAMN undergoes pH-dependent hydrolysis, primarily at the acetoxymethyl moiety. The ester group acts as a leaving group, facilitating the formation of reactive intermediates:

-

Acidic conditions (pH 5.0): Hydrolysis generates N-ethyl-N-hydroxymethylnitrosamine, which further decomposes to ethyldiazonium ions () and formaldehyde () .

-

Neutral/basic conditions (pH 7.4–9.0): Accelerated decomposition occurs via β-elimination, producing vinylnitrosamines and acetic acid .

Table 1: Half-lives of EAMN analogs in aqueous solutions

| Compound | pH 5.0 (min) | pH 7.4 (min) | pH 9.0 (min) |

|---|---|---|---|

| N-Ethyl-N-(acetoxymethyl)nitrosamine | 49.5 | 24.8 | 7.5 |

| N-Methyl analog (MAMN) | 0.33 | 0.33 | 0.34 |

Data adapted from J-Stage studies on chloroalkyl nitrosamines .

Metabolic Activation

EAMN bypasses enzymatic oxidation due to its pre-activated acetoxymethyl group, directly forming mutagenic intermediates:

-

α-Hydroxylation mimicry: The acetoxy group hydrolyzes to a hydroxymethyl intermediate, which decomposes into ethyldiazonium ions () and acetaldehyde .

-

DNA alkylation: Ethyldiazonium ions alkylate DNA bases, forming adducts such as () and () .

Key pathways:

Cross-Linking and Mutagenicity

EAMN exhibits cross-linking potential in biological systems:

-

DNA interstrand cross-links: Ethyldiazonium ions react with adjacent guanine residues, forming cytotoxic cross-links .

-

Mutagenic activity: In Salmonella typhimurium assays, EAMN demonstrates direct mutagenicity without requiring metabolic activation, unlike non-acetoxylated nitrosamines .

Table 2: Carcinogenicity of EAMN in F-344 rats

| Tumor Site | Incidence (%) | Tumor Type |

|---|---|---|

| Subcutaneous | 85 | Malignant fibrous histiocytoma |

| Lung | 60 | Adenocarcinoma |

| Thyroid | 45 | Follicular adenoma |

Data from PubMed study (10 weekly subcutaneous injections) .

Stability Under Oxidative Conditions

EAMN reacts with hydroxyl radicals () and nitric oxide () in model systems:

Comparison with Similar Compounds

N-Methyl-N-(acetoxymethyl)nitrosamine

- Structural Difference : Methyl group instead of ethyl.

- Carcinogenicity: Exhibits higher mutagenicity and cytotoxicity in V79 cells compared to the ethyl analog, attributed to its stronger methylating activity. However, it targets the lung and colon in rats via intravenous or intraperitoneal routes .

- Metabolism : Hydrolyzed to methyl diazonium ions, similar to dimethylnitrosamine, causing DNA methylation (e.g., O⁶-methylguanine adducts) .

N-Ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN)

- Structural Difference : Hydroxybutyl group replaces acetoxymethyl.

- Carcinogenicity: Specifically induces urinary bladder tumors in rats and mice. Its principal metabolite, N-Ethyl-N-(3-carboxypropyl)nitrosamine, is directly mutagenic without requiring metabolic activation .

- Mechanism : β-oxidation of the hydroxybutyl group generates reactive intermediates that alkylate bladder epithelium DNA .

N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN)

- Structural Difference : Butyl and hydroxybutyl substituents.

- Carcinogenicity: A benchmark bladder carcinogen. Its ethyl homolog (EHBN) shares similar metabolic pathways but differs in alkyl chain length, affecting solubility and tissue distribution .

- Metabolites : N-Butyl-N-(3-carboxypropyl)nitrosamine is the primary metabolite, mirroring the ethyl analog’s bioactivation .

N-Ethyl-N-(2-hydroxyethyl)nitrosamine

- Structural Difference : Hydroxyethyl group instead of acetoxymethyl.

- Carcinogenicity: Promotes liver tumors in rats at high doses (≥1000 mg/kg/day) but requires initiation with other carcinogens. Less potent than acetoxymethyl derivatives due to reduced alkylation efficiency .

Key Determinants of Carcinogenicity and Organ Specificity

Substituent Effects

- Alkyl Chain Length : Longer chains (e.g., butyl) reduce water solubility and delay metabolic activation, requiring higher doses for tumor induction. Ethyl and methyl analogs react faster due to shorter chains .

- Functional Groups: Acetoxymethyl: Requires esterase-mediated hydrolysis for activation, leading to site-specific tumors (e.g., intestinal or lung) . Hydroxybutyl: Undergoes β-oxidation to carboxylates, targeting the bladder . Carboxymethyl: Non-carcinogenic due to poor reactivity and rapid excretion .

Metabolic Activation Pathways

- Esterase Dependency : Acetoxymethyl derivatives rely on organ-specific esterases (e.g., kidney, liver) for bioactivation. This contrasts with hydroxybutyl derivatives, which are processed via hepatic β-oxidation .

- Direct vs. Indirect Mutagenicity : Compounds like N-Ethyl-N-(3-carboxypropyl)nitrosamine are directly mutagenic, while acetoxymethyl nitrosamines require enzymatic activation .

Comparative Data Tables

Table 1: Structural and Carcinogenic Properties of Selected Nitrosamines

Table 2: Metabolic Pathways and Reactivity

Non-Carcinogenic Analogs and Structural Exceptions

- N-Butyl-N-(carboxymethyl)nitrosamine: Non-carcinogenic due to rapid excretion and inability to form stable DNA adducts .

- tert-Butyl Derivatives: Bulky tert-butyl groups hinder metabolic activation, rendering compounds like N-tert-butyl-N-(acetoxymethyl)nitrosamine non-mutagenic .

Q & A

Q. What strategies address emerging challenges in nitrosamine risk assessment, such as novel formation pathways?

- Methodology : Develop reactive oxygen species (ROS) scavenging protocols to inhibit unintended nitrosation during manufacturing. Use computational chemistry to predict novel precursors (e.g., tertiary amines with labile acetoxy groups). Collaborate with regulatory agencies to update testing frameworks as new data emerge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.